
4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 4-position with a 2-chloro-4-fluorobenzoyl group and a dimethylcarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the aromatic pyrrole ring and the various substituents. The 2-chloro-4-fluorobenzoyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich pyrrole ring and the various substituents. The 2-chloro-4-fluorobenzoyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar 2-chloro-4-fluorobenzoyl and dimethylcarboxamide groups would likely make it somewhat soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization of Aromatic Polyamides
Aromatic polyamides derived from specific diacid precursors demonstrate significant thermal stability and solubility in organic solvents. These materials, prepared through direct polycondensation, exhibit high glass transition temperatures (Tg) and are capable of forming transparent, tough films. Such properties make them suitable for advanced applications in materials science, including coatings and films with high thermal resistance. The research on these polyamides, including their synthesis methodology and characterization, underscores their utility in developing high-performance materials (Yang, Hsiao, & Yang, 1999), (Hsiao, Yang, & Chen, 2000).
Development of Novel Monomers for Polyamide Synthesis
The development and utilization of novel monomers for the synthesis of polyamides demonstrate the versatility and potential for customization of polymer properties. For instance, the creation of polyamides with pyridyl moieties in the main chain highlights the innovative approach to enhancing polymer characteristics through molecular design, leading to polymers with desirable thermal properties and solubility profiles. This approach not only expands the library of available polyamides but also opens avenues for specific applications where these unique attributes are required (Faghihi & Mozaffari, 2008).
Aromatic Polyamides with Enhanced Thermal Stability
The synthesis of aromatic polyamides incorporating ether and bulky fluorenylidene groups or pendant pentadecyl chains has led to polymers with excellent thermal stability, high Tg, and significant weight loss temperatures. These materials are not only thermally stable but also offer enhanced solubility in organic solvents, making them valuable for various high-temperature applications. Such studies contribute to the understanding of how specific functional groups and structural modifications can improve the performance of polymeric materials (Hsiao, Yang, & Lin, 1999), (More, Pasale, & Wadgaonkar, 2010).
Propriétés
IUPAC Name |
4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(16)6-11(10)15/h3-7,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGQGYWLGASIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648987 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2716583.png)
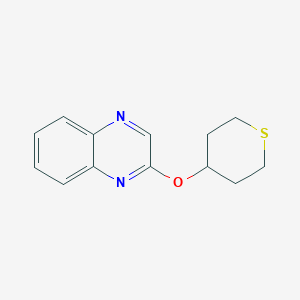
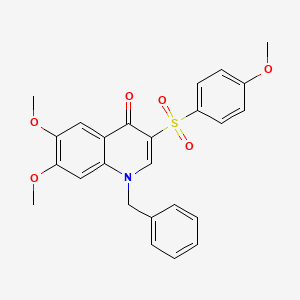
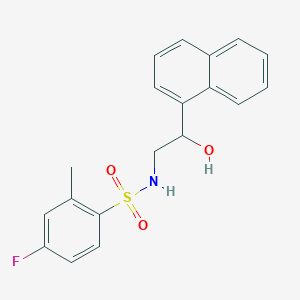
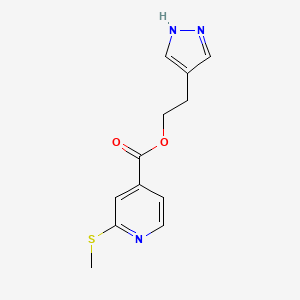
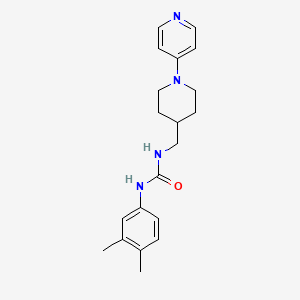
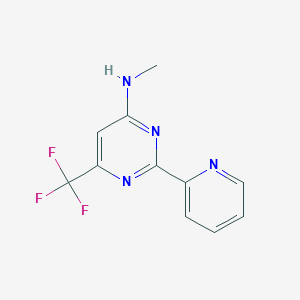
![4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2716594.png)
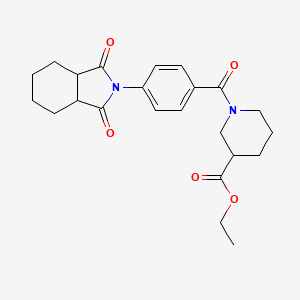
![N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2716598.png)

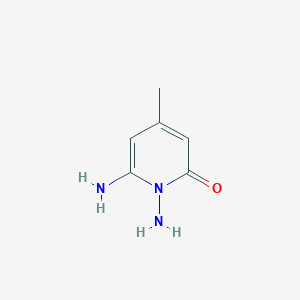

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716603.png)